![molecular formula C5H10OS B2942106 3-(Methylsulfanyl)cyclobutan-1-ol CAS No. 1935995-41-7](/img/structure/B2942106.png)
3-(Methylsulfanyl)cyclobutan-1-ol
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Overview
Description
“3-(Methylsulfanyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2355086-03-0 . It has a molecular weight of 132.23 . The IUPAC name for this compound is 3-((methylthio)methyl)cyclobutan-1-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Methylsulfanyl)cyclobutan-1-ol” is 1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
“3-(Methylsulfanyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 132.23 .Scientific Research Applications
Synthesis and Reactivity of Cyclobutane Derivatives
Oligosulfane Synthesis
Cyclobutane derivatives have been synthesized, demonstrating the geometric and structural versatility of these compounds. For example, oligosulfanes with cyclobutane rings show significant variations in bond lengths and slight distortions toward a flattened tetrahedron, highlighting their potential in designing molecules with specific geometric configurations (Linden et al., 2002).
Cycloaddition Reactions
The cycloaddition of azides to alkynes to form [1,2,3]-triazoles is another area where cyclobutane derivatives play a crucial role, indicating their utility in constructing complex molecules via regiospecific reactions (Tornøe et al., 2002).
Medicinal Chemistry Applications
GLP-1 Receptor Agonists
Cyclobutane derivatives have been identified as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, showcasing the potential of these compounds in therapeutic applications, particularly in treating conditions like diabetes (Liu et al., 2012).
Material Science and Catalysis
Photocatalysis and Luminescence Sensing
Certain cyclobutane-containing coordination polymers exhibit unique properties such as selective luminescence sensing of ions and dye adsorption, underscoring their potential in material science for developing new sensors and adsorption materials (Hu et al., 2015).
Safety and Hazards
The safety information for “3-(Methylsulfanyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
3-methylsulfanylcyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFROXSEJKSZDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)cyclobutan-1-ol | |
CAS RN |
1935995-41-7 |
Source
|
Record name | 3-(methylsulfanyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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